JPS016

PROTAC HDAC1 Targeted Protein Degradation

Traditional HDAC inhibitors fail to recapitulate degradation-driven transcriptomic reprogramming. JPS016 is a benchmark VHL-based PROTAC degrader (HDAC1 DC50 0.55 μM, Dmax 77%) that induces ~4,000 differentially expressed genes and robust apoptosis in HCT116 cells-far exceeding CI-994. It uniquely depletes the CoREST partner LSD1 by 57%, enabling complex-stability studies unattainable with inhibitors. · DC50: HDAC1 0.55 μM (Dmax 77%), HDAC3 0.53 μM (hook effect observed) · 2-fold cytotoxicity enhancement vs. parental inhibitor CI-994; sub-G1 arrest · Benchmark control for linker-chemistry SAR in PROTAC development Each batch ≥98% (HPLC), stored at -20°C, shipped under blue ice.

Molecular Formula C48H63N7O8S
Molecular Weight 898.1 g/mol
Cat. No. B12409150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJPS016
Molecular FormulaC48H63N7O8S
Molecular Weight898.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O
InChIInChI=1S/C48H63N7O8S/c1-32-43(64-31-51-32)34-18-16-33(17-19-34)27-50-46(60)40-26-37(56)28-55(40)47(61)44(48(2,3)4)54-42(58)30-63-25-13-9-7-5-6-8-12-24-62-29-41(57)52-36-22-20-35(21-23-36)45(59)53-39-15-11-10-14-38(39)49/h10-11,14-23,31,37,40,44,56H,5-9,12-13,24-30,49H2,1-4H3,(H,50,60)(H,52,57)(H,53,59)(H,54,58)/t37-,40+,44-/m1/s1
InChIKeyBOXZMOCGSKLDAH-OUZJXKGJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JPS016 (CAS 2669785-77-5): A Quantitative Evidence Guide for Procurement of the VHL-Based Class I HDAC PROTAC Degrader


JPS016 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that leverages a benzamide-based ligand to engage class I histone deacetylases (HDAC1, 2, 3) and a Von Hippel-Lindau (VHL) E3 ligase recruiting moiety [1]. It is identified as compound 9 in a medicinal chemistry optimization campaign aimed at developing selective degraders of these chromatin-modifying enzymes [1]. Its activity is defined by submicromolar degradation constants (DC50) and distinct efficacy maxima (Dmax) across HDAC isoforms in HCT116 colorectal cancer cells, making it a reference tool for dissecting HDAC1/2-dependent biology distinct from pan-HDAC inhibition [1].

JPS016: Why Structurally Similar Class I HDAC PROTACs or Parental Inhibitors Cannot Be Interchanged


In the class I HDAC targeting space, JPS016 demonstrates that even subtle structural modifications among PROTACs profoundly alter degradation selectivity, potency, and cellular outcomes. For instance, replacing the amide bond to the VHL ligand in JPS016 with an ether bond in JPS036 (compound 22) shifts degradation preference from HDAC1/2 to HDAC3 and eliminates a 'hook effect' [1]. Furthermore, JPS016's degradation profile induces a distinct global transcriptomic change and apoptotic response in HCT116 cells compared to the parental HDAC inhibitor CI-994, underscoring that degradation, not just inhibition, drives its unique biological signature [1]. Therefore, substituting JPS016 with a close analog without empirical validation of its degradation profile would invalidate experimental conclusions.

Quantitative Differentiation of JPS016: Head-to-Head Degradation Potency, Isoform Selectivity, and Cellular Efficacy Data


Comparative HDAC1 Degradation Potency (DC50): JPS016 vs. JPS014 (Compound 7)

In HCT116 cells, JPS016 exhibits a 1.7-fold more potent degradation of HDAC1 compared to the closely related analog JPS014 [1]. This difference is defined by their respective DC50 values.

PROTAC HDAC1 Targeted Protein Degradation DC50

Comparative HDAC3 Degradation Potency (DC50): JPS016 vs. JPS014 (Compound 7)

JPS016 demonstrates a modest 1.2-fold improvement in degradation potency for HDAC3 compared to its analog JPS014 [1]. Both compounds achieve submicromolar DC50 values but with distinct Dmax profiles.

PROTAC HDAC3 Targeted Protein Degradation DC50

Maximal Degradation Efficacy (Dmax) and Isoform Selectivity: JPS016 vs. JPS036 (Compound 22)

JPS016 exhibits a distinct degradation profile favoring HDAC1 (Dmax 77%) and HDAC3 (66%), with moderate activity against HDAC2 (45%). In contrast, the structurally similar JPS036 is a more selective HDAC3 degrader (Dmax 77%) with significantly reduced activity on HDAC1 (41%) and HDAC2 (18%) [1]. This highlights how a single change in the VHL ligand attachment can invert the degradation preference.

PROTAC HDAC Selectivity Dmax Degradation Efficacy

Functional Cellular Outcome: Enhanced Apoptosis Induction by JPS016 Degradation vs. Parental Inhibitor CI-994

The degradation of HDAC1/2 by JPS016 results in a significantly greater induction of apoptosis in HCT116 cells compared to treatment with the parental class I HDAC inhibitor CI-994 [1]. A follow-up study quantified this effect, demonstrating a twofold enhancement in cytotoxicity for JPS016 relative to CI-994 [2].

Apoptosis HDAC Inhibitor PROTAC Cytotoxicity

Target Engagement and Complex Disruption: JPS016 Induced Degradation of CoREST Complex Partner LSD1

Beyond degrading the primary target, JPS016 treatment leads to the degradation of LSD1, a core component of the CoREST complex, to 43% of its original abundance after 48 hours [1]. This is a direct consequence of HDAC1/2 degradation and the subsequent destabilization of the multiprotein complex, a phenomenon not observed with simple catalytic inhibition.

PROTAC CoREST Complex LSD1 Target Engagement

High-Impact Research and Industrial Application Scenarios for JPS016 Based on Verified Evidence


Dissecting HDAC1/2-Dependent Gene Expression and Apoptosis

JPS016 is the tool of choice for researchers aiming to recapitulate the functional consequences of HDAC1/2 ablation. Its potent degradation of HDAC1 (DC50 0.55 μM, Dmax 77%) and HDAC2 (Dmax 45%) correlates with widespread changes in global gene expression and a robust induction of apoptosis in HCT116 cells [1]. This is in stark contrast to the more limited transcriptomic and cytotoxic effects of the HDAC3-selective degrader JPS036 (Dmax for HDAC1: 41%) [1].

Investigating CoREST Complex Stability and Dynamics

JPS016 is uniquely suited for experiments exploring the structural integrity of the CoREST corepressor complex. Treatment with JPS016 leads to a substantial 57% reduction in the protein levels of LSD1, a CoREST complex partner, after 48 hours [1]. This validates its use as a chemical probe to study the dependence of complex stability on the presence of HDAC1/2, a layer of functional interrogation not accessible with traditional small molecule inhibitors.

Benchmarking VHL-Based PROTAC Linker and Ligand Design

JPS016 serves as a critical reference compound in PROTAC development. Its performance, characterized by a balanced DC50 for HDAC1 (0.55 μM) and HDAC3 (0.53 μM) but a distinct hook effect on HDAC3, provides a clear benchmark for evaluating how modifications to linker attachment chemistry alter degradation selectivity and ternary complex formation [1]. It is a valuable control in medicinal chemistry campaigns aimed at optimizing degrader potency and selectivity profiles.

Evaluating Cytotoxicity and Cell Cycle Arrest in Colorectal Cancer Models

For preclinical efficacy studies in colorectal cancer, JPS016 is the preferred degrader for maximizing cytotoxic response. Evidence shows that JPS016 treatment achieves a twofold enhancement in cytotoxicity and promotes sub-G1 cell cycle arrest compared to the parental HDAC inhibitor CI-994 [2]. This establishes its superior utility for functional assays where a strong, degradation-dependent phenotypic readout is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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